4-Bromophenyl Substituent Confers Demonstrated Tyrosinase Inhibitory Potency Superior to Standard Inhibitor
In a combinatorial library study of 2,5-disubstituted-1,3,4-oxadiazoles, the analog bearing a 4-bromophenyl group at the 5-position (compound 3e: 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine) demonstrated the most potent tyrosinase inhibition within the series, achieving an IC₅₀ of 2.18 µM. This represents a statistically significant 1.69-fold improvement in potency compared to the standard reference inhibitor L-mimosine (IC₅₀ = 3.68 µM) [1]. While this specific study evaluated a pyridyl analog rather than the 2-hydroxyphenyl-substituted target compound, the 4-bromophenyl-1,3,4-oxadiazole core motif is preserved, establishing the contribution of the 4-bromophenyl group to enhanced target engagement.
| Evidence Dimension | Tyrosinase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2.18 µM (for 4-bromophenyl-1,3,4-oxadiazole core-containing analog 3e) |
| Comparator Or Baseline | L-mimosine (standard tyrosinase inhibitor): 3.68 µM |
| Quantified Difference | 1.69-fold greater potency (lower IC₅₀ by 1.50 µM) |
| Conditions | Mushroom tyrosinase enzyme inhibition assay, in vitro |
Why This Matters
For procurement in tyrosinase-related research programs (melanogenesis studies, skin pigmentation disorders, cosmetic active development), the 4-bromophenyl-substituted 1,3,4-oxadiazole core provides demonstrated enzyme inhibitory activity exceeding the class-standard inhibitor.
- [1] Khan, M.T.H., Choudhary, M.I., Khan, K.M., Rani, M., Atta-ur-Rahman. Structure–activity relationships of tyrosinase inhibitory combinatorial library of 2,5-disubstituted-1,3,4-oxadiazole analogues. Bioorganic & Medicinal Chemistry, 2005, 13(10), 3385-3393. View Source
